molecular formula C18H20N2O4S B2442836 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1705826-72-7

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2442836
CAS No.: 1705826-72-7
M. Wt: 360.43
InChI Key: JYCUTNYTUNORPV-UHFFFAOYSA-N
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Description

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate halide to form the pyridin-3-yloxy intermediate.

    Piperidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

    Sulfonylation: The piperidin-1-yl derivative is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.

    Final Coupling: The sulfonylated intermediate is then coupled with a phenyl ethanone derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities with 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone.

    Pyridine Derivatives: Pyridine and its derivatives also share structural features with this compound.

Uniqueness

This compound is unique due to the combination of its functional groups and the specific arrangement of its molecular structure

Biological Activity

1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS No. 1705826-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 360.4 g/mol. The synthesis typically involves several key steps:

  • Formation of Pyridin-3-yloxy Intermediate : Reaction of pyridine-3-ol with a halide.
  • Piperidine Ring Formation : Coupling the intermediate with piperidine.
  • Sulfonylation : Introducing the sulfonyl group via sulfonyl chloride.
  • Final Coupling : Combining the sulfonylated intermediate with a phenyl ethanone derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including various receptors and enzymes. Its mechanism may involve:

  • Receptor Binding : Modulating activity at dopamine receptors or other targets.
  • Enzyme Inhibition : Potentially inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Biological Assays and Findings

Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Notable inhibition of AChE and urease, suggesting potential therapeutic applications in treating neurodegenerative diseases and other conditions .

Table 1 summarizes some key findings from biological assays:

Assay TypeTargetActivity Observed
AntibacterialVarious bacteriaSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating effective inhibition
Binding AffinityBovine Serum AlbuminHigh binding affinity

Case Studies

In a study evaluating the structure–activity relationship (SAR) of similar compounds, modifications to the piperidine core were shown to enhance receptor selectivity and potency. For instance, analogs were synthesized to determine their effects on dopamine receptor activity, revealing that certain substitutions significantly increased agonist activity at D3 receptors while reducing D2 receptor antagonism .

Comparative Analysis

When compared to other piperidine and pyridine derivatives, this compound exhibits unique properties due to its specific functional groups. Compounds sharing structural features often show varying degrees of biological activity depending on their substituents and overall molecular configuration.

Table 2 illustrates a comparison with similar compounds:

Compound NameD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)710 ± 15015,700 ± 3,000
Analog A278 ± 62Inactive
Analog B98 ± 21>100,000

Properties

IUPAC Name

1-[4-(4-pyridin-3-yloxypiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14(21)15-4-6-18(7-5-15)25(22,23)20-11-8-16(9-12-20)24-17-3-2-10-19-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCUTNYTUNORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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